molecular formula C18H19FN2O2 B2818170 3-(3-(4-Fluorophenyl)azepane-1-carbonyl)pyridine 1-oxide CAS No. 1795302-59-8

3-(3-(4-Fluorophenyl)azepane-1-carbonyl)pyridine 1-oxide

Cat. No.: B2818170
CAS No.: 1795302-59-8
M. Wt: 314.36
InChI Key: JJXCOQPSTLHIIE-UHFFFAOYSA-N
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Description

3-(3-(4-Fluorophenyl)azepane-1-carbonyl)pyridine 1-oxide is a complex organic compound characterized by the presence of a fluorophenyl group, an azepane ring, and a pyridine 1-oxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-Fluorophenyl)azepane-1-carbonyl)pyridine 1-oxide typically involves multi-step organic reactions. One common approach is the reaction of 4-fluorobenzylamine with azepanone under specific conditions to form the azepane ring. This intermediate is then reacted with pyridine 1-oxide in the presence of a coupling agent to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-Fluorophenyl)azepane-1-carbonyl)pyridine 1-oxide can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be further oxidized under strong oxidizing conditions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under

Properties

IUPAC Name

[3-(4-fluorophenyl)azepan-1-yl]-(1-oxidopyridin-1-ium-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c19-17-8-6-14(7-9-17)15-4-1-2-10-20(12-15)18(22)16-5-3-11-21(23)13-16/h3,5-9,11,13,15H,1-2,4,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXCOQPSTLHIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=C[N+](=CC=C3)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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